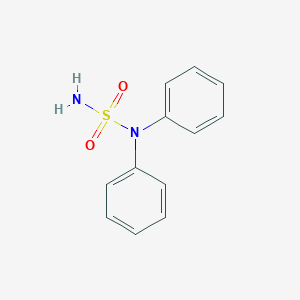

(N-sulfamoylanilino)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

(N-sulfamoylanilino)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c13-17(15,16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H2,13,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNRIMGJUBFEWOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10974223 | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-14-4 | |

| Record name | Sulfamide, N,N'-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Diphenylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10974223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Sulfamoylanilino Benzene and Its Derivatives

Established Synthetic Routes to (N-sulfamoylanilino)benzene

The most conventional and widely practiced method for synthesizing (N-sulfamoylanilino)benzene involves the reaction of an aniline (B41778) derivative with a sulfonyl chloride precursor. This nucleophilic substitution reaction is a cornerstone of sulfonamide synthesis. A typical route involves the reaction of phenylsulfamoyl chloride with aniline or, more commonly, the reaction between two equivalents of an aniline with sulfuryl chloride. While effective, this method often requires basic conditions to neutralize the hydrogen chloride byproduct. The reaction of arylsulfonyl chlorides with anilines remains a primary approach for creating the N-aryl sulfonamide bond. thieme-connect.com

The efficiency of the reaction between anilines and sulfonylating agents is highly dependent on the reaction conditions. For aromatic amines like aniline, the synthesis often necessitates elevated temperatures and extended reaction times to achieve reasonable conversion. researchgate.net The choice of base and solvent plays a critical role in optimizing the reaction. Pyridine is frequently used both as a solvent and a base to facilitate the reaction between aryl sulfonyl chlorides and aromatic amines. researchgate.net The optimization aims to maximize yield while minimizing the formation of byproducts, such as undesired sulfonimides which can arise from double substitution. researchgate.net

Table 1: Optimization Parameters in Diaryl Sulfonamide Synthesis

| Parameter | Variation | Effect on Reaction | Reference |

| Temperature | Ambient to Elevated | Elevated temperatures are often required for less reactive aromatic amines. | researchgate.net |

| Base | Pyridine, Et3N, K2CO3 | Neutralizes HCl byproduct; can catalyze the reaction. | researchgate.nettandfonline.com |

| Solvent | Dichloromethane, Acetonitrile | Affects solubility of reactants and reaction rate. | researchgate.net |

| Reactant Ratio | Equimolar or Excess Amine | Excess amine can act as a base, but may complicate purification. | researchgate.net |

In response to the environmental impact of traditional organic syntheses, several green chemistry methodologies have been developed for sulfonamide production. These methods focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. One such approach is mechanosynthesis, which involves a solvent-free, one-pot procedure using solid sodium hypochlorite for the tandem oxidation-chlorination of disulfides, followed by amination. rsc.org This method demonstrates significantly improved environmental factors (E-factors) compared to traditional solution-based protocols. rsc.org Another green method involves the direct coupling of sulfonamides and alcohols catalyzed by a recyclable, magnetic nano-Ru/Fe3O4 catalyst, producing only water as a byproduct. acs.org Furthermore, oxidative N-functionalization using a catalytic system of sodium iodide and sodium percarbonate, a green oxidant, has been developed for C-N bond formation. rsc.org

Table 2: Comparison of Green Synthesis Metrics

| Method | Key Features | Byproducts | Environmental Advantage | Reference |

| Mechanosynthesis | Solvent-free, one-pot reaction | Inorganic salts | Low E-factor, avoids volatile organic solvents | rsc.org |

| Nano-Ru/Fe3O4 Catalysis | Direct coupling of alcohols and sulfonamides | Water | High atom economy, recyclable catalyst | acs.org |

| NaI/Sodium Percarbonate | Use of a green oxidant system | Inorganic salts | Avoids hazardous oxidizing agents | rsc.org |

Low yields can be a significant issue in the synthesis of diaryl sulfamides, particularly when using deactivated aromatic amines. researchgate.net Strategies to enhance yields often overlap with reaction optimization and the development of novel catalytic systems. The use of microwave irradiation in the presence of a copper iodide (CuI) catalyst has been shown to produce N-aryl sulfonamides in good yields with suitable reaction times. tandfonline.com Catalytic methods, in general, offer a powerful strategy for yield enhancement. For example, the direct coupling of sulfonamides and benzylic alcohols using a nanostructured Ru/Fe3O4 catalyst consistently achieves high isolated yields, often exceeding 80%. acs.org

Novel Synthetic Pathways to (N-sulfamoylanilino)benzene

Research has focused on developing novel synthetic pathways that circumvent the limitations of traditional methods, such as the need to handle genotoxic sulfonyl chlorides. thieme-connect.com These modern approaches often rely on metal-catalyzed cross-coupling reactions to form the critical C-N bond.

A variety of alternative precursors have been explored to move away from the classic aniline and sulfonyl chloride model. One significant strategy involves the reductive cross-coupling of nitroarenes with different sulfonating agents, such as sulfonyl chlorides or sodium sulfinates. tandfonline.comtandfonline.com This method utilizes nitroarenes as a readily available and less toxic alternative to anilines. tandfonline.com Another major class of novel pathways is the cross-coupling of primary sulfonamides with various aryl partners, including aryl halides, arylboronic acids, and diaryliodonium salts. tandfonline.comtandfonline.com These reactions leverage the existing sulfonamide core and build the diaryl structure through C-N bond formation. Other precursors include thiols, which can be coupled with amines using hypervalent iodine reagents, and organometallic reagents (Grignard or organolithium) which react with specialized sulfinylamine reagents. nih.govacs.org

Table 3: Alternative Precursors for Diaryl Sulfonamide Synthesis

| Nitrogen Source | Sulfur/Aryl Source | Reaction Type | Reference |

| Nitroarenes | Sodium p-tolylsulfinate | Reductive Coupling | tandfonline.com |

| Primary Sulfonamides | Aryl Halides | N-Arylation Cross-Coupling | tandfonline.com |

| Primary Sulfonamides | Arylboronic Acids | Chan-Evans-Lam Coupling | tandfonline.com |

| Primary Sulfonamides | Diaryliodonium Salts | N-Arylation Cross-Coupling | tandfonline.com |

| Anilines | Disulfides | Oxidative Coupling | rsc.org |

| Aryl Grignard Reagents | N-Sulfinyl-O-(tert-butyl)hydroxylamine | Nucleophilic Addition/Rearrangement | acs.org |

Catalysis is central to most modern synthetic strategies for (N-sulfamoylanilino)benzene. Copper and iron catalysts are particularly prominent. A one-pot, two-stage synthesis has been developed using sequential iron(III) chloride and copper(I) catalysis. thieme-connect.com This process first involves a regioselective iodination of an arene followed by a copper-catalyzed N-arylation with a primary sulfonamide. thieme-connect.com Numerous methods utilize copper iodide (CuI) to catalyze the coupling of sulfonamides with partners like aryl halides, diaryliodonium salts, or boronic acids. tandfonline.com Palladium catalysts have also been employed for the synthesis of related cyclic sulfonamides from haloarenes bearing amino groups, using potassium metabisulfite (K2S2O5) as a sulfur dioxide surrogate. researchgate.net Ruthenium pincer complexes have been used for the catalytic dehydrogenation of diols and diamines to form polyamides, a reaction principle that can be adapted for amide bond formation. nih.govresearchgate.net

Synthesis of Substituted (N-sulfamoylanilino)benzene Derivatives

The introduction of substituents onto the (N-sulfamoylanilino)benzene scaffold is a key strategy for modulating its physicochemical and biological properties. A variety of synthetic methods have been developed to achieve this, ranging from classical aromatic substitution reactions to modern cross-coupling and C-H functionalization techniques.

Regioselective Functionalization of the (N-sulfamoylanilino)benzene Scaffold

Achieving regiocontrol in the functionalization of the two aromatic rings of the (N-sulfamoylanilino)benzene core is a significant synthetic challenge. The directing effects of the amine and sulfamoyl groups, as well as any pre-existing substituents, play a crucial role in determining the position of incoming electrophiles or coupling partners.

One powerful strategy for achieving regioselectivity is Directed ortho Metalation (DoM) . In this approach, a directing metalation group (DMG) on one of the aromatic rings directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. For scaffolds related to (N-sulfamoylanilino)benzene, such as N-cumyl arylsulfonamides, the N-cumylsulfonamide group has been shown to be a powerful DMG, facilitating the introduction of substituents at the 2-position of the arylsulfonamide ring. nih.gov While direct examples on the (N-sulfamoylanilino)benzene scaffold are not extensively reported, the principle is transferable. The bulky N-cumyl group can be subsequently removed under mild acidic conditions. nih.gov

Table 1: Examples of Electrophiles Used in Directed ortho Metalation of Arylsulfonamides

| Electrophile | Functional Group Introduced |

| D2O | Deuterium |

| I2 | Iodine |

| (CH3)3SiCl | Trimethylsilyl |

| CO2 | Carboxylic acid |

| DMF | Aldehyde |

| R-CHO | Secondary alcohol |

| R-X | Alkyl/Aryl |

The choice of the nitrogen-protecting group on the sulfamoyl moiety can also influence the regioselectivity of functionalization on the aniline ring. By modulating the electronic and steric properties of this protecting group, it may be possible to direct substitution to either the ortho or para positions of the anilino portion of the molecule.

Synthesis of Analogues with Diverse Substituent Patterns

The synthesis of (N-sulfamoylanilino)benzene analogues with a variety of substituents on either or both aromatic rings is essential for structure-activity relationship (SAR) studies. This is typically achieved by employing substituted starting materials in the key bond-forming reactions that construct the diarylamine or sulfamoyl linkage.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and have been widely applied to the synthesis of diarylamines. Reactions such as the Buchwald-Hartwig amination allow for the coupling of a wide range of substituted anilines with substituted aryl halides or triflates. This approach provides a highly modular and flexible route to diversely substituted diarylamine cores, which can then be sulfamoylated to yield the final products.

Similarly, the sulfamoyl moiety can be introduced by reacting a pre-formed diarylamine with a substituted sulfamoyl chloride. Alternatively, a substituted aniline can be reacted with a substituted arylsulfonyl chloride, followed by N-arylation to form the diarylamine structure. The choice of strategy depends on the availability of starting materials and the desired substitution pattern.

Table 2: Common Cross-Coupling Reactions for Diarylamine Synthesis

| Reaction Name | Coupling Partners | Catalyst System (Typical) |

| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | Palladium catalyst + Ligand + Base |

| Ullmann Condensation | Aryl halide + Amine | Copper catalyst + Ligand + Base |

| Chan-Lam Coupling | Aryl boronic acid + Amine | Copper catalyst + Oxidant + Base |

The functional groups introduced through these methods can be further manipulated to generate additional diversity. For example, a nitro group can be reduced to an amine, which can then be acylated or alkylated. A bromo or iodo substituent can serve as a handle for further cross-coupling reactions.

Combinatorial Chemistry Approaches for (N-sulfamoylanilino)benzene Library Generation

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large numbers of related compounds, known as libraries, for high-throughput screening. Both solid-phase and solution-phase combinatorial strategies can be envisioned for the generation of (N-sulfamoylanilino)benzene libraries.

In a solid-phase synthesis approach, one of the starting materials is attached to a solid support (e.g., a resin bead). The subsequent reaction steps are carried out on the solid support, with excess reagents and by-products being easily washed away. This allows for the use of large excesses of reagents to drive reactions to completion. After the final synthetic step, the desired product is cleaved from the solid support. For the synthesis of a (N-sulfamoylanilino)benzene library, either the aniline or the aryl halide component could be attached to the resin.

A potential solid-phase combinatorial route could involve:

Attachment of a diverse set of anilines to a solid support.

Parallel Buchwald-Hartwig amination with a library of substituted aryl halides.

Sulfamoylation of the resulting resin-bound diarylamines.

Cleavage from the resin to yield the final library of (N-sulfamoylanilino)benzene derivatives.

Solution-phase combinatorial synthesis involves carrying out the reactions in solution, often in a parallel format (e.g., in a 96-well plate). Purification of the products can be more challenging than in solid-phase synthesis, but it avoids the need for linker chemistry and can be more readily scaled up. Automated liquid handling systems and parallel purification techniques, such as mass-directed preparative HPLC, are often employed to manage the large number of reactions and products.

Table 3: A Hypothetical 3x3 Combinatorial Library of (N-sulfamoylanilino)benzene Derivatives

| Aryl Halide 1 (R1) | Aryl Halide 2 (R2) | Aryl Halide 3 (R3) | |

| Aniline 1 (Ra) | (Ra, R1)-Product | (Ra, R2)-Product | (Ra, R3)-Product |

| Aniline 2 (Rb) | (Rb, R1)-Product | (Rb, R2)-Product | (Rb, R3)-Product |

| Aniline 3 (Rc) | (Rc, R1)-Product | (Rc, R2)-Product | (Rc, R3)-Product |

This table illustrates how a small set of starting materials can be combined to generate a larger library of final compounds, enabling the systematic exploration of the chemical space around the (N-sulfamoylanilino)benzene scaffold.

Advanced Spectroscopic and Structural Elucidation of N Sulfamoylanilino Benzene

Vibrational Spectroscopy of (N-sulfamoylanilino)benzene

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the structural details of molecules. For (N-sulfamoylanilino)benzene, these methods reveal characteristic vibrations of the phenyl rings, the sulfonyl group, and the amine functionalities.

Infrared (IR) Spectroscopy Analysis of (N-sulfamoylanilino)benzene

The IR spectrum of (N-sulfamoylanilino)benzene is dominated by absorptions arising from its constituent functional groups. The primary amino group (-NH₂) of the sulfamoyl moiety gives rise to characteristic stretching vibrations. Typically, primary amines show both symmetric and asymmetric N-H stretching bands. The sulfonyl group (-SO₂) is also a strong infrared absorber, exhibiting distinct asymmetric and symmetric stretching frequencies. jst.go.jptandfonline.comrsc.org The diphenylamine (B1679370) portion of the molecule contributes characteristic aromatic C-H and C=C stretching and bending vibrations. asianpubs.orgrsc.org

Key vibrational modes expected in the IR spectrum are detailed in the table below. The wavenumbers are based on typical values for analogous compounds such as sulfonamides and diphenylamine. jst.go.jprsc.orgasianpubs.orgnist.gov

Table 1: Predicted Infrared (IR) Spectroscopy Data for (N-sulfamoylanilino)benzene Interactive data table. Sort by clicking headers.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3390 | Medium | Asymmetric N-H Stretch | -SO₂NH₂ |

| ~3280 | Medium | Symmetric N-H Stretch | -SO₂NH₂ |

| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch | Phenyl Rings |

| ~1600 | Strong | Aromatic C=C Stretch | Phenyl Rings |

| ~1495 | Strong | Aromatic C=C Stretch | Phenyl Rings |

| ~1360 | Strong | Asymmetric S=O Stretch | -SO₂- |

| ~1170 | Strong | Symmetric S=O Stretch | -SO₂- |

| ~910 | Medium | S-N Stretch | C-N-S |

Raman Spectroscopy Investigation of (N-sulfamoylanilino)benzene

Raman spectroscopy provides complementary information to IR spectroscopy. While polar groups like S=O give strong IR signals, non-polar bonds and symmetric vibrations, such as the breathing modes of the aromatic rings, are often more prominent in Raman spectra. researchgate.netnih.gov The Raman spectrum of (N-sulfamoylanilino)benzene would be expected to clearly show the symmetric vibrations of the phenyl rings and the sulfonyl group.

Table 2: Predicted Raman Spectroscopy Data for (N-sulfamoylanilino)benzene Interactive data table. Sort by clicking headers.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch | Phenyl Rings |

| ~1600 | Strong | Aromatic C=C Stretch / Ring Quadrant Stretch | Phenyl Rings |

| ~1170 | Medium | Symmetric S=O Stretch | -SO₂- |

| ~1000 | Very Strong | Ring Breathing Mode (Trigonal) | Phenyl Rings |

Conformational Analysis via Vibrational Spectroscopy of (N-sulfamoylanilino)benzene

The molecule of (N-sulfamoylanilino)benzene possesses considerable conformational flexibility, primarily due to rotation around the C-N and N-S bonds. These rotations give rise to different spatial arrangements (conformers). Vibrational spectroscopy can be used to study this conformational landscape. mdpi.com Different conformers can have slightly different vibrational frequencies due to changes in molecular symmetry and coupling between vibrational modes. By comparing experimental spectra with spectra simulated for different calculated low-energy conformers, it is possible to deduce the most stable conformation in a given state (e.g., solid, solution). mdpi.com For instance, the precise positions of the S=O and S-N stretching bands may be sensitive to the dihedral angles between the phenyl rings and the sulfamoyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy of (N-sulfamoylanilino)benzene

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and electronic environment of atoms in a molecule. ¹H and ¹³C NMR provide information on the hydrogen and carbon skeletons, while 2D NMR techniques confirm the structural assembly.

¹H NMR and ¹³C NMR Chemical Shift Assignments for (N-sulfamoylanilino)benzene

Due to the symmetry in the N,N-diphenyl moiety, the two phenyl rings are chemically equivalent. This results in a simplified NMR spectrum with signals for only one set of ortho, meta, and para protons and carbons. The electron-withdrawing nature of the sulfamoyl group (-SO₂NH₂) is expected to deshield the attached phenyl rings compared to diphenylamine itself. rsc.orgrsc.org

The protons of the -NH₂ group are expected to appear as a single, potentially broad peak, whose chemical shift is highly dependent on solvent and concentration. The aromatic protons will appear as multiplets in the aromatic region of the spectrum. researchgate.netchemicalbook.com

Table 3: Predicted ¹H NMR Chemical Shift Assignments for (N-sulfamoylanilino)benzene (in CDCl₃) Interactive data table. Sort by clicking headers.

| Predicted Shift (ppm) | Multiplicity | Integration | Proton Assignment |

|---|---|---|---|

| ~7.40 - 7.20 | m | 10H | H-ortho, H-meta, H-para |

The ¹³C NMR spectrum will show four signals for the aromatic carbons (ipso, ortho, meta, and para), reflecting the molecular symmetry. The carbon atom directly attached to the central nitrogen (ipso-carbon) is significantly influenced by the nitrogen and sulfur atoms. rsc.orgresearchgate.netspectrabase.com

Table 4: Predicted ¹³C NMR Chemical Shift Assignments for (N-sulfamoylanilino)benzene (in CDCl₃) Interactive data table. Sort by clicking headers.

| Predicted Shift (ppm) | Carbon Assignment |

|---|---|

| ~141.0 | C-ipso (C-N) |

| ~129.5 | C-meta |

| ~125.0 | C-para |

2D NMR Techniques (COSY, HSQC, HMBC) for (N-sulfamoylanilino)benzene Structural Confirmation

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edunanalysis.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. sdsu.edu For (N-sulfamoylanilino)benzene, cross-peaks would be observed between the ortho and meta protons, and between the meta and para protons of the phenyl rings, confirming their adjacency within the spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edunanalysis.com The HSQC spectrum would show distinct cross-peaks connecting the ¹H signals for the ortho, meta, and para protons to their corresponding ¹³C signals, allowing for definitive assignment of the carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. sdsu.edu Key expected correlations for (N-sulfamoylanilino)benzene would include:

A cross-peak between the ortho-protons and the ipso-carbon , confirming the connectivity of the phenyl ring to the central nitrogen atom.

Correlations from the ortho-protons to the meta-carbons .

Correlations from the para-proton to the meta-carbons .

These combined spectroscopic data provide a comprehensive and definitive structural characterization of the (N-sulfamoylanilino)benzene molecule.

Dynamic NMR Studies of (N-sulfamoylanilino)benzene Molecular Motions

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique used to investigate the rates and mechanisms of dynamic molecular processes, such as conformational changes or rotations around single bonds. For a molecule like (N-sulfamoylanilino)benzene, several molecular motions could potentially be observed on the NMR timescale, including restricted rotation around the N-phenyl (N-C) bonds and the nitrogen-sulfur (N-S) bond.

At ambient temperatures, the rotation around these bonds is typically fast, resulting in a time-averaged NMR spectrum where chemically equivalent protons or carbons show single, sharp signals. However, as the temperature is lowered, the rate of these rotations can decrease significantly. If the rate of a specific conformational exchange becomes slow enough on the NMR timescale, distinct signals for the non-equivalent nuclei in each conformation (rotamer) may be observed. mdpi.com

In a hypothetical DNMR study of (N-sulfamoylanilino)benzene, one might observe the broadening of aromatic or amine proton signals as the temperature is decreased. Upon further cooling, these broad signals could resolve into separate sets of peaks, each corresponding to a distinct stable rotamer. The temperature at which these separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From the coalescence temperature and the frequency difference (Δν) between the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. mdpi.com Such studies on related N-arylsulfonyl compounds have revealed energy barriers to ring inversion and rotation, providing insight into electronic and steric effects governing molecular flexibility. nih.gov

Mass Spectrometry of (N-sulfamoylanilino)benzene

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of an ion's mass, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. The theoretical exact mass of the molecular ion of (N-sulfamoylanilino)benzene ([M]⁺) can be calculated from the sum of the exact masses of its most abundant isotopes.

Table 1: Theoretical Exact Mass of (N-sulfamoylanilino)benzene This table is interactive. You can sort the columns by clicking on the headers.

| Element | Count | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| Carbon (¹²C) | 12 | 12.000000 | 144.000000 |

| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |

| Sulfur (³²S) | 1 | 31.972071 | 31.972071 |

| Total | | | 248.061949 |

An experimental HRMS measurement yielding a mass value very close to 248.0619 would confirm the elemental composition of C₁₂H₁₂N₂O₂S, providing strong evidence for the compound's identity.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. Analyzing these fragmentation patterns provides valuable structural information. For aromatic sulfonamides, a common and diagnostic fragmentation pathway involves the rearrangement and elimination of sulfur dioxide (SO₂). nih.gov

A plausible fragmentation pathway for (N-sulfamoylanilino)benzene upon electron ionization would begin with the formation of the molecular ion, [C₁₂H₁₂N₂O₂S]⁺, at m/z 248. Subsequent fragmentation could proceed via several routes:

Loss of SO₂: A characteristic rearrangement for arylsulfonamides leads to the extrusion of a neutral SO₂ molecule (64 Da), resulting in an ion at m/z 184. nih.gov This fragment corresponds to the [M - SO₂]⁺ ion, [C₁₂H₁₂N₂]⁺.

Cleavage of the N-S Bond: Fission of the bond between the central nitrogen and the sulfur atom can lead to the formation of a diphenylamine radical cation, [C₁₂H₁₁N]⁺, at m/z 169.

Cleavage of the C-N Bond: Fragmentation at the bond connecting one of the phenyl rings to the central nitrogen could produce a phenylium ion, [C₆H₅]⁺, at m/z 77. The presence of the m/z 77 fragment is highly indicative of a benzene (B151609) ring in the molecule. docbrown.info

Table 2: Plausible Mass Spectrometry Fragments of (N-sulfamoylanilino)benzene This table is interactive. You can sort the columns by clicking on the headers.

| m/z (Theoretical) | Proposed Formula | Proposed Structure/Origin |

|---|---|---|

| 248.06 | [C₁₂H₁₂N₂O₂S]⁺ | Molecular Ion [M]⁺ |

| 184.10 | [C₁₂H₁₂N₂]⁺ | Loss of SO₂ from molecular ion |

| 169.09 | [C₁₂H₁₁N]⁺ | Cleavage of the N-S bond |

| 92.05 | [C₆H₆N]⁺ | Cleavage of the central C-N bond (aniline fragment) |

X-ray Crystallography of (N-sulfamoylanilino)benzene and its Co-crystals

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique can elucidate bond lengths, bond angles, and conformational details, as well as how molecules pack together in the solid state.

Single-crystal X-ray diffraction (SCXRD) involves directing X-rays at a high-quality single crystal of the compound. nih.gov The resulting diffraction pattern is used to solve and refine the crystal structure, yielding a detailed model of the molecule's atomic arrangement and the crystal's unit cell parameters.

A literature search did not yield a publicly available crystal structure for (N-sulfamoylanilino)benzene. However, a typical SCXRD analysis would provide the data shown in the illustrative table below. Such data precisely defines the size and shape of the unit cell—the basic repeating block of the crystal lattice—and the symmetry of the crystal system.

Table 3: Illustrative Example of Single-Crystal X-ray Diffraction Data for a Small Organic Molecule This table is interactive. You can sort the columns by clicking on the headers. Note: This is a hypothetical data set for illustrative purposes only.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₂N₂O₂S |

| Formula Weight | 248.30 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.513 |

| b (Å) | 12.421 |

| c (Å) | 10.987 |

| α (°) | 90 |

| β (°) | 105.34 |

| γ (°) | 90 |

| Volume (ų) | 1120.4 |

| Z (molecules/unit cell) | 4 |

Based on the principles of molecular structure, the solid-state conformation of (N-sulfamoylanilino)benzene would be governed by a balance of intramolecular steric hindrance and intermolecular forces, such as hydrogen bonding. The two phenyl rings are not expected to be coplanar due to steric repulsion, and would likely adopt a twisted or propeller-like conformation. The specific torsion angles between the plane of each phenyl ring and the C-N-C plane would be determined by the crystal packing forces.

The geometry around the central aniline (B41778) nitrogen atom would be trigonal pyramidal, while the sulfur atom of the sulfamoyl group would exhibit a tetrahedral geometry. A key feature influencing the crystal packing would be the presence of the N-H protons on the sulfamoyl group and the aniline nitrogen, which can act as hydrogen bond donors. The sulfonyl oxygen atoms are strong hydrogen bond acceptors. Therefore, it is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds, likely of the N-H···O=S type, linking adjacent molecules into chains or sheets.

Intermolecular Interactions in Crystalline (N-sulfamoylanilino)benzene

The crystal packing of (N-sulfamoylanilino)benzene, like other aromatic sulfonamides, is predominantly governed by a network of intermolecular interactions. These non-covalent forces, particularly hydrogen bonds and van der Waals interactions, dictate the supramolecular architecture and influence the physicochemical properties of the solid state.

The primary and most influential intermolecular interaction in the crystal lattice of sulfonamides is the hydrogen bond formed between the sulfonamide group's hydrogen atom (N-H) and an oxygen atom of a neighboring sulfonyl group (S=O). This N-H···O hydrogen bond is a recurring and robust supramolecular synthon in the crystal engineering of sulfonamides. These interactions can lead to the formation of various well-defined patterns, such as dimers, chains, or sheets. In aromatic sulfonamides, common hydrogen bonding patterns observed include dimeric, zigzag, helical, and straight-chain motifs, which arise from the arrangement of molecules linked by these N-H···O bonds.

Below is a representative table of plausible intermolecular interactions in the crystalline state of (N-sulfamoylanilino)benzene, based on typical values observed in related aromatic sulfonamides.

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |

| Hydrogen Bond | N-H | O=S | 1.8 - 2.2 | 150 - 180 |

| Weak Hydrogen Bond | C-H (aromatic) | O=S | 2.4 - 2.8 | 120 - 160 |

| Weak Hydrogen Bond | C-H (aromatic) | π-system (phenyl) | 2.6 - 3.0 | 110 - 150 |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 (centroid-centroid) | - |

Co-crystallization Strategies for (N-sulfamoylanilino)benzene

Co-crystallization has emerged as a prominent strategy in crystal engineering to modify the physicochemical properties of solid compounds, including solubility, stability, and bioavailability, without altering the chemical structure of the active molecule. For (N-sulfamoylanilino)benzene, which possesses both hydrogen bond donor (N-H of the sulfonamide) and acceptor (S=O and the π-systems of the phenyl rings) sites, several co-crystallization strategies can be envisioned. The selection of a suitable co-former is critical and is typically based on the principle of supramolecular synthon complementarity.

The most straightforward strategy for forming co-crystals with (N-sulfamoylanilino)benzene involves the use of co-formers that can form robust hydrogen bonds with the sulfonamide moiety. Carboxylic acids, amides, and other molecules with strong hydrogen bond donor or acceptor groups are excellent candidates. For instance, a carboxylic acid co-former could interact with the sulfonamide group to form a well-defined carboxylic acid-sulfonamide heterosynthon.

Several experimental techniques can be employed for the preparation of co-crystals of (N-sulfamoylanilino)benzene. Solution-based methods, such as slow evaporation from a common solvent, are widely used. In this approach, stoichiometric amounts of (N-sulfamoylanilino)benzene and the chosen co-former are dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to the formation of co-crystals. Another common technique is solid-state grinding, either neat or with the addition of a small amount of a liquid (liquid-assisted grinding). Grinding provides the mechanical energy required to break the crystal lattices of the starting materials and facilitate the formation of the new co-crystal phase. Slurry crystallization, where the starting materials are suspended in a solvent in which they are sparingly soluble, is another effective method for screening and producing co-crystals.

The table below summarizes potential co-crystallization strategies and suitable co-formers for (N-sulfamoylanilino)benzene based on its functional groups.

| Co-crystallization Strategy | Co-former Functional Group | Potential Co-formers | Resulting Supramolecular Synthon |

| Hydrogen Bonding | Carboxylic Acid | Benzoic Acid, Salicylic Acid | Sulfonamide-Carboxylic Acid Heterodimer |

| Hydrogen Bonding | Amide | Nicotinamide, Isonicotinamide | Sulfonamide-Amide Heterodimer/Chain |

| Hydrogen Bonding | Pyridine | 4,4'-Bipyridine, Isonicotinamide | N-H···N (Pyridine) Hydrogen Bond |

| π-π Stacking | Aromatic Hydrocarbons | Pyrene, Anthracene | Stacked Aromatic Rings |

Computational and Theoretical Studies on (N-sulfamoylanilino)benzene

Following a comprehensive and exhaustive search of publicly available scientific literature and databases, it has been determined that there are no specific computational and theoretical studies available for the chemical compound "(N-sulfamoylanilino)benzene."

Therefore, it is not possible to provide the detailed analysis requested in the outline, which includes:

Computational and Theoretical Studies on N Sulfamoylanilino Benzene

Molecular Modeling and Dynamics of (N-sulfamoylanilino)benzene

Molecular Mechanics Simulations of (N-sulfamoylanilino)benzene

While computational studies exist for related classes of compounds such as benzene (B151609) derivatives, sulfonamides, and anilines, the strict requirement to focus solely on "(N-sulfamoylanilino)benzene" prevents the inclusion of any of that information in this article.

Future computational chemistry research may address this specific compound, at which point a detailed article as per the requested structure could be generated. At present, however, the necessary scientific data is not available.

Molecular Dynamics (MD) Simulations of (N-sulfamoylanilino)benzene in Solution

For a molecule like (N-sulfamoylanilino)benzene in an aqueous solution, MD simulations would likely reveal the formation of hydrogen bonds between the sulfamoyl group's oxygen and hydrogen atoms and the surrounding water molecules. The aniline (B41778) moiety's N-H group would also be expected to participate in hydrogen bonding with water. The phenyl rings are anticipated to exhibit hydrophobic interactions, influencing the local structuring of water molecules.

In simulations of similar molecules, such as the Na+(Phe) complex in water, it has been observed that aromatic rings can engage in cation-π interactions, while also being influenced by the surrounding solvent molecules. nih.govacs.org The dynamic nature of these interactions, including the residence time of water molecules in the solvation shells of the polar groups, would be a key output of such simulations. These dynamics are crucial for understanding the molecule's solubility and transport properties. The interaction energies between the solute and solvent, as well as the radial distribution functions, would provide quantitative measures of the solvation structure. For instance, studies on the interaction of water with molybdenite surfaces have shown how molecular dynamics can elucidate the nature of hydrophobic and hydrophilic interactions at interfaces. nih.gov

Table 1: Postulated Interaction Parameters from MD Simulations of (N-sulfamoylanilino)benzene in Aqueous Solution (Hypothetical Data)

| Interacting Group | Solvent | Typical Interaction Energy (kcal/mol) | Average Hydrogen Bond Distance (Å) |

| Sulfonyl (S=O) | Water | -5 to -8 | 1.8 - 2.0 |

| Sulfamoyl (N-H) | Water | -3 to -5 | 1.9 - 2.2 |

| Anilino (N-H) | Water | -3 to -5 | 1.9 - 2.2 |

| Phenyl Rings | Water | Hydrophobic Interactions | N/A |

Note: This table presents hypothetical data based on typical values observed for similar functional groups in aqueous MD simulations, as specific data for (N-sulfamoylanilino)benzene is not available.

Investigating Solvation Effects on (N-sulfamoylanilino)benzene Conformation

The conformation of flexible molecules like (N-sulfamoylanilino)benzene is significantly influenced by the surrounding solvent. The molecule possesses several rotatable bonds, particularly the S-N and N-C bonds, leading to a range of possible spatial arrangements of the two phenyl rings relative to the central sulfamoyl bridge.

Computational studies on related N-aryl sulfonamides have shown that the conformational preferences are a balance of intramolecular steric and electronic effects, as well as intermolecular interactions with the solvent. nih.gov In nonpolar solvents, intramolecular forces, such as van der Waals interactions and potential weak hydrogen bonds, may dominate the conformational landscape.

In polar solvents, such as water or alcohols, explicit solvent interactions become critical. Solvation of the polar sulfamoyl and anilino groups through hydrogen bonding can stabilize conformations that expose these groups to the solvent. Conversely, the hydrophobic effect will encourage conformations that minimize the exposure of the nonpolar phenyl rings to an aqueous environment. Theoretical studies on aniline in aqueous solution have highlighted the importance of C–H···O nonclassical hydrogen bonding in complex formation. bohrium.com The competition between intramolecular hydrogen bonding and solute-solvent hydrogen bonding is a key determinant of the dominant conformation in solution.

The dihedral angles between the phenyl rings and the S-N-C plane are key conformational parameters. The energetic landscape of these rotations can be mapped computationally, revealing the low-energy conformations. It is expected that different solvents will alter the relative energies of these conformers. For instance, a polar solvent might lower the energy of a more extended conformation where the polar groups are accessible, while a nonpolar solvent might favor a more compact, folded conformation.

Theoretical Analysis of Bonding in (N-sulfamoylanilino)benzene

Electron Density Distribution Analysis in (N-sulfamoylanilino)benzene

The quantum theory of atoms in molecules (QTAIM) provides a rigorous framework for analyzing the electron density distribution, ρ(r), to characterize chemical bonding. gla.ac.uk This analysis involves locating the critical points in the electron density and examining the properties of the density at these points. For (N-sulfamoylanilino)benzene, a QTAIM analysis would reveal the nature of the covalent and non-covalent interactions within the molecule.

The S=O and S-N bonds in the sulfamoyl group are expected to exhibit high electron density at their bond critical points (BCPs), indicative of strong covalent character. The Laplacian of the electron density, ∇²ρ(r), at these BCPs would likely be negative, signifying a concentration of electron density characteristic of shared interactions. sciencesconf.org In contrast, weaker interactions, such as potential intramolecular hydrogen bonds, would have smaller ρ(r) values and positive ∇²ρ(r) values at their BCPs, which is typical for closed-shell interactions.

Table 2: Predicted Topological Properties of Electron Density at Bond Critical Points (BCPs) for Key Bonds in (N-sulfamoylanilino)benzene

| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Ellipticity, ε |

| S=O | ~0.35 | < 0 | ~0.01 |

| S-N | ~0.20 | < 0 | ~0.05 |

| N-C (anilino) | ~0.25 | < 0 | ~0.15 |

| C-C (aromatic) | ~0.30 | < 0 | ~0.23 |

Natural Bond Orbital (NBO) Analysis of (N-sulfamoylanilino)benzene

Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals from a quantum chemical calculation into a localized Lewis-like bonding picture. taylorandfrancis.com This analysis provides insights into hybridization, atomic charges, and stabilizing donor-acceptor interactions.

For (N-sulfamoylanilino)benzene, NBO analysis would likely show that the nitrogen atom of the anilino group has a hybridization intermediate between sp² and sp³, reflecting the partial delocalization of its lone pair into the adjacent phenyl ring. researchgate.net The sulfamoyl nitrogen is also expected to exhibit some degree of pyramidalization.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in (N-sulfamoylanilino)benzene

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(N_anilino) | π(C_aryl-C_aryl) | > 10 |

| σ(C_aryl-H) | σ(S-N) | ~ 1-2 |

| LP(O_sulfonyl) | σ(S-N) | ~ 2-4 |

| σ(S-N) | σ(N-C_anilino) | ~ 1-3 |

Note: LP denotes a lone pair, and σ and π* denote antibonding orbitals. The E(2) values are estimates based on NBO analyses of related sulfonamide and aniline compounds.* nih.gov

Frontier Molecular Orbital (FMO) Theory Applied to (N-sulfamoylanilino)benzene Reactivity

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's nucleophilic and electrophilic character.

In (N-sulfamoylanilino)benzene, the HOMO is expected to be primarily localized on the electron-rich anilino moiety, particularly on the nitrogen atom and the attached phenyl ring. This suggests that this part of the molecule is the most susceptible to attack by electrophiles. The LUMO, on the other hand, is likely to be distributed over the electron-withdrawing sulfonyl group and its attached phenyl ring, indicating this region as the probable site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on sulfonamides have shown that the nature of the substituents on the aromatic rings can significantly modulate the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule. researchgate.net For (N-sulfamoylanilino)benzene, the interplay between the electron-donating character of the anilino group and the electron-withdrawing nature of the sulfamoyl group will determine the precise energies of the frontier orbitals.

Table 4: Predicted Frontier Molecular Orbital Energies for (N-sulfamoylanilino)benzene and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Aniline | ~ -5.5 | ~ -0.2 | ~ 5.3 |

| Benzenesulfonamide (B165840) | ~ -7.0 | ~ -0.8 | ~ 6.2 |

| (N-sulfamoylanilino)benzene (Predicted) | ~ -6.2 | ~ -0.5 | ~ 5.7 |

Note: These are representative values from DFT calculations on related molecules and are intended to show general trends. nih.govresearchgate.net

Reactivity and Reaction Mechanisms Involving N Sulfamoylanilino Benzene

Mechanisms of Formation of (N-sulfamoylanilino)benzene

The formation of the S–N bonds in N,N'-diphenylsulfamide typically follows pathways analogous to those for sulfonamide synthesis. The most common laboratory approach involves the reaction of a sulfonyl-containing electrophile with an amine nucleophile. mdpi.com A primary method is the reaction between an aniline (B41778) and a sulfamoyl chloride or sulfuryl chloride.

The reaction of benzenesulfonyl chloride with primary amines, a closely related process, has been shown to be a highly efficient transformation that proceeds to completion. researchgate.net The mechanism of these sulfonyl transfer reactions is generally considered to be bimolecular. mdpi.com

While specific kinetic studies for the synthesis of N,N'-diphenylsulfamide are not extensively documented, valuable insights can be drawn from kinetic analyses of analogous reactions, such as the reaction of substituted benzenesulfonyl chlorides with anilines in various solvents. researchgate.net These reactions typically follow second-order kinetics, being first order in both the sulfonyl chloride and the aniline. researchgate.net

The reaction rate is significantly influenced by the solvent composition and the nature of the substituents on both reactants. researchgate.net For instance, the reaction between benzenesulfonyl chloride and aniline shows a decrease in the second-order rate coefficient as the solvent changes from more polar (methanol-water mixtures) to less polar (methanol-ethyl acetate mixtures). researchgate.net Electron-withdrawing substituents on the sulfonyl chloride tend to accelerate the reaction by increasing the electrophilicity of the sulfur atom, whereas such substituents on the aniline decrease its nucleophilicity, slowing the reaction. researchgate.net

Table 1: Representative Second-Order Rate Coefficients for the Reaction of Benzenesulfonyl Chloride with Aniline in Different Solvents at 25°C Data extrapolated from analogous systems for illustrative purposes.

| Solvent System | Second-Order Rate Coefficient (k₂) (L mol⁻¹ s⁻¹) |

|---|---|

| Water | High |

| Methanol | Moderate |

| Propan-2-ol | Low |

| Ethyl Acetate | Very Low |

The mechanism of nucleophilic substitution at a sulfonyl sulfur center is a subject of detailed study, with two primary pathways proposed: a concerted SN2-type mechanism and a stepwise addition-elimination (SAN) mechanism. mdpi.com

In the context of N,N'-diphenylsulfamide formation from aniline and a corresponding sulfamoyl chloride, the reaction likely proceeds through a single transition state (SN2-type) or via a short-lived, high-energy trigonal bipyramidal intermediate (TBPI) in a stepwise process. researchgate.netnih.gov Computational studies using density functional theory (DFT) on related systems, such as the reaction of sulfonimidoyl fluorides with anilines, support an SN2-type mechanism with an inversion of configuration at the sulfur center. acs.org The calculated activation energy for such a process was found to be approximately 17.3 kcal/mol. acs.org

The transition state involves the nucleophilic attack of the aniline nitrogen onto the electrophilic sulfur atom. This process features the simultaneous formation of the N–S bond and the cleavage of the S–Cl bond. The geometry of the transition state is trigonal bipyramidal, with the incoming aniline and the leaving chloride group occupying the apical positions. nih.gov The stability of this transition state, and thus the reaction rate, is sensitive to electronic effects. Electron-withdrawing groups on the sulfonyl moiety stabilize the developing negative charge, while electron-donating groups on the aniline enhance its nucleophilicity.

Table 2: Typical Parameters from Computational Analysis of Sulfonyl Transfer Reaction Transition States Parameters are representative of DFT calculations on analogous sulfonyl systems.

| Parameter | Typical Value Range | Significance |

|---|---|---|

| Activation Energy (ΔG‡) | 15 - 25 kcal/mol | Energy barrier to reaction; determines reaction rate. |

| Imaginary Frequency | One negative value | Confirms the calculated structure is a true transition state. youtube.com |

| N–S Forming Bond Length | ~2.2 - 2.6 Å | Indicates partial bond formation in the transition state. |

| S–Cl Breaking Bond Length | ~2.4 - 2.8 Å | Indicates partial bond cleavage in the transition state. |

Reactions of the Sulfamide (B24259) Moiety in (N-sulfamoylanilino)benzene

The sulfamide group (–NH–SO₂–NH–) is the central functional group in N,N'-diphenylsulfamide and dictates much of its chemical behavior. The presence of two N–H bonds provides sites for acidity and nucleophilicity, while the sulfonyl group renders the sulfur atom electrophilic.

The N–H protons of the sulfamide group are acidic and can be removed by a suitable base. The resulting conjugate base is a potent nucleophile that can participate in amidation and alkylation reactions. N-alkylation of amides and related compounds with alcohols or alkyl halides is a fundamental transformation in organic synthesis. rsc.orgnih.gov

The general mechanism involves deprotonation of one of the sulfamide nitrogens by a base (e.g., sodium hydride, potassium carbonate) to form a nitrogen anion. This anion then acts as a nucleophile, attacking an electrophilic carbon atom of an alkylating agent (e.g., an alkyl halide) in an SN2 reaction to form a new N–C bond. This process can be used to introduce a wide variety of alkyl groups onto the sulfamide backbone.

Table 3: Examples of N-Alkylation Reactions on Amide and Sulfonamide Substrates

| Substrate Type | Alkylating Agent | Base / Catalyst | General Product |

|---|---|---|---|

| Amide | Benzyl Chloride | KOH / K₂CO₃ | N-Benzyl Amide mdpi.com |

| Phosphinic Amide | Primary/Secondary Alcohols | Ruthenium Catalyst | N-Alkyl Phosphinic Amide nih.gov |

| Amide | Alkyl Halides | NaH | N,N-Disubstituted Amide |

| Sulfonamide | Alkyl Halides | Phase-Transfer Catalyst | N-Alkyl Sulfonamide |

The S–N bond in sulfamides is generally stable but can be cleaved under hydrolytic conditions, particularly in strong acid at elevated temperatures. researchgate.net The hydrolysis of N,N'-diarylsulfamides has been studied in detail, revealing a mechanism that is dependent on the acidity of the medium. researchgate.net

In regions of low to moderate acidity, the hydrolysis proceeds via an A2 (bimolecular) mechanism. researchgate.net This pathway involves a pre-equilibrium protonation of a nitrogen atom, followed by a rate-determining attack of a water molecule on the electrophilic sulfur atom. researchgate.net

However, in highly concentrated strong acid solutions, the mechanism shifts to an A1 (unimolecular) pathway. researchgate.net In this mechanism, the protonated substrate undergoes a slow, rate-determining cleavage of the S–N bond to form a sulfonylium ion intermediate, which is then rapidly captured by water. This mechanistic shift is evidenced by changes in the rate profiles as a function of acid concentration. researchgate.net The hydrolysis products are typically aniline and the corresponding aminosulfonic acid. nih.govacs.org

Table 4: Summary of Hydrolysis Mechanisms for N,N'-Diarylsulfamides

| Condition | Mechanism Type | Rate-Determining Step | Key Intermediate |

|---|---|---|---|

| Low to Moderate Acidity | A2 (Bimolecular) | Nucleophilic attack by H₂O on the protonated substrate. researchgate.net | Protonated Sulfamide |

| High Acidity | A1 (Unimolecular) | Cleavage of the S–N bond to form a cation. researchgate.net | Sulfonylium Cation |

| Alkaline Conditions | Stepwise (SAN) | Nucleophilic attack by OH⁻ on the sulfur atom. researchgate.net | Trigonal Bipyramidal Intermediate researchgate.net |

The nitrogen atom directly attached to the benzene (B151609) ring acts as an electron-donating group through resonance (+M effect), donating its lone pair of electrons into the π-system. organicchemistrytutor.comwikipedia.org This effect increases the electron density at the ortho and para positions, making them more nucleophilic and directing incoming electrophiles to these sites. libretexts.org However, the sulfonyl group is strongly electron-withdrawing, and the substituent as a whole exerts a significant electron-withdrawing inductive effect (-I effect). This inductive effect deactivates the ring towards electrophilic aromatic substitution compared to a simple aniline. Therefore, the -NH-SO₂-NHPh group is considered an ortho-, para-directing deactivator. Reactions like nitration or halogenation would require forcing conditions and would be expected to yield a mixture of ortho- and para-substituted products, with the para product often favored due to reduced steric hindrance. organicchemistrytutor.com

Nucleophilic Reactions: The molecule can participate in nucleophilic reactions in two main ways:

As a Nucleophile: As discussed in section 5.2.1, deprotonation of the N–H groups creates a powerful nitrogen-centered nucleophile. This anion can react with a variety of electrophiles, including alkyl halides, acyl chlorides, and aldehydes.

As an Electrophile: The sulfur atom of the sulfonyl group is electron-deficient and serves as the primary electrophilic site. It is susceptible to attack by strong nucleophiles, which can lead to the cleavage of an S–N bond. This is the operative mechanism in base-catalyzed hydrolysis, where a hydroxide ion attacks the sulfur atom. researchgate.net The phenyl rings themselves are generally resistant to nucleophilic aromatic substitution (SNAr) because they lack the necessary strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a suitable leaving group. acs.org The SNAr mechanism requires stabilization of a negative charge in an intermediate (a Meisenheimer complex), which is not favorable in the unsubstituted N,N'-diphenylsulfamide. nih.gov

Reactivity of the Anilino and Benzene Moieties in (N-sulfamoylanilino)benzene

The chemical reactivity of (N-sulfamoylanilino)benzene is centered around its two phenyl rings and the nitrogen-containing bridge. The anilino group, a secondary amine, and the sulfamoyl group exert significant electronic influence on the aromatic systems, thereby directing the outcome of various chemical transformations.

Electrophilic Aromatic Substitution on the Phenyl Rings of (N-sulfamoylanilino)benzene

The two phenyl rings in (N-sulfamoylanilino)benzene exhibit different reactivities towards electrophilic aromatic substitution due to the differing electronic effects of the adjacent nitrogen atom of the anilino bridge and the sulfamoyl group. The nitrogen of the anilino group is an activating ortho-, para-director, while the sulfamoyl group is a deactivating meta-director.

The anilino nitrogen atom, directly attached to one of the phenyl rings, significantly increases the electron density of this ring through resonance, making it highly activated towards electrophiles. Consequently, electrophilic attack is directed to the ortho and para positions of this ring. In contrast, the sulfamoyl group, with its electron-withdrawing sulfonyl center, deactivates the second phenyl ring, directing incoming electrophiles to the meta position.

| Phenyl Ring | Substituent Effect | Reactivity | Directing Effect |

|---|---|---|---|

| Anilino-substituted Ring | Activating | Increased | Ortho, Para |

| Sulfamoyl-substituted Ring | Deactivating | Decreased | Meta |

Oxidation and Reduction Reactions of (N-sulfamoylanilino)benzene

The (N-sulfamoylanilino)benzene molecule possesses several sites susceptible to oxidation and reduction. The diphenylamine (B1679370) core is prone to oxidation, which can lead to the formation of colored radical cations and subsequently more complex dimeric or polymeric structures. The nitrogen atom of the anilino bridge can also be a site of oxidation.

A new method for the preparation of sulfonylimines involves the oxidation of sulfonamides mediated by N-hydroxyphthalimide under mild conditions mdpi.comnih.gov. This suggests that the sulfamoyl moiety of (N-sulfamoylanilino)benzene could potentially undergo oxidation to the corresponding N-sulfonylimine.

Reduction of the aromatic rings of (N-sulfamoylanilino)benzene would necessitate harsh conditions, such as catalytic hydrogenation at high pressure and temperature. The sulfamoyl group is generally stable to reduction, but under specific conditions, it could be cleaved. A study on N,N'-diaryl-sulfurdiimides has detailed their electrochemical reduction, providing insights into the redox behavior of related sulfur-nitrogen compounds researchgate.net.

| Reaction Type | Potential Reaction Site | Expected Product |

|---|---|---|

| Oxidation | Diphenylamine Core | Radical Cations, Dimers |

| Oxidation | Sulfonamide Moiety | N-sulfonylimine |

| Reduction | Aromatic Rings | Cyclohexyl Derivatives |

Role of (N-sulfamoylanilino)benzene as a Chemical Intermediate

(N-sulfamoylanilino)benzene holds potential as a valuable intermediate in the synthesis of more complex molecules, particularly those containing the sulfamide or diphenylamine scaffold.

Formation of Aryl-substituted Sulfamides from (N-sulfamoylanilino)benzene

The structure of (N-sulfamoylanilino)benzene makes it a logical precursor for the synthesis of a variety of aryl-substituted sulfamides. The reactivity of its phenyl rings allows for the introduction of additional functional groups through electrophilic aromatic substitution, as previously discussed. Following functionalization, cleavage of the diphenylamine structure could yield functionalized arylsulfamides.

Modern synthetic methods, such as palladium-catalyzed chlorosulfonylation of arylboronic acids, provide versatile routes to arylsulfonyl chlorides, which are key precursors to sulfonamides nih.gov. While not directly involving (N-sulfamoylanilino)benzene, these methods highlight the importance of intermediates that can be readily converted to sulfonyl chlorides or their equivalents.

Synthetic Utility of (N-sulfamoylanilino)benzene in Complex Molecule Synthesis

The diphenylamine framework is a core structure in many biologically active compounds and functional materials. For instance, derivatives of diphenylamine have been synthesized and shown to possess antimicrobial activity nih.gov. The presence of the sulfamoyl group in (N-sulfamoylanilino)benzene offers a handle for further chemical modification, potentially leading to novel therapeutic agents or materials with unique properties. The synthesis of N-phenylsulfonamide derivatives has been explored for their enzyme-inhibiting properties nih.gov. This suggests that derivatives of (N-sulfamoylanilino)benzene could also be investigated for similar biological activities.

Catalytic Applications of (N-sulfamoylanilino)benzene (if applicable)

Currently, there is a lack of specific literature detailing the catalytic applications of (N-sulfamoylanilino)benzene. However, the broader class of sulfonamide-containing molecules has found use in catalysis. For example, the sulfonamide group can act as an activating group in nucleophilic aromatic substitution reactions for the synthesis of poly(aryl ether sulfonamide)s researchgate.net. This suggests that, with appropriate modification, (N-sulfamoylanilino)benzene could be developed into a ligand for transition metal catalysis or as an organocatalyst. Further research is required to explore these potential applications.

Intermolecular Interactions and Supramolecular Chemistry of N Sulfamoylanilino Benzene

Hydrogen Bonding Networks in (N-sulfamoylanilino)benzene Systems

Hydrogen bonding is a predominant intermolecular interaction in compounds containing sulfonamide moieties. The presence of both hydrogen bond donors (N-H groups) and acceptors (S=O oxygen atoms) in (N-sulfamoylanilino)benzene facilitates the formation of robust and directional hydrogen bonding networks.

In principle, (N-sulfamoylanilino)benzene can exhibit both intramolecular and intermolecular hydrogen bonds. Intramolecular hydrogen bonds, which occur within a single molecule, could potentially form between a hydrogen atom on one of the nitrogen atoms and an oxygen atom of the sulfonyl group, leading to the formation of a six-membered ring. However, studies on related aromatic sulfonamides suggest that intermolecular hydrogen bonds are generally more prevalent and energetically favorable in the solid state. sdu.dk

| Interaction Type | Donor-Acceptor Distance (Å) | Angle (°) | Significance |

|---|---|---|---|

| N-H···O=S | 2.8 - 3.2 | 150 - 180 | Primary interaction directing supramolecular assembly |

| C-H···O | 3.0 - 3.5 | 120 - 160 | Weaker, secondary interaction contributing to packing stability |

| N-H···π | 3.2 - 3.6 | 140 - 170 | Can occur between the N-H donor and an aromatic ring |

The directional nature of N-H···O=S hydrogen bonds significantly influences the aggregation of (N-sulfamoylanilino)benzene molecules, leading to the formation of well-defined supramolecular architectures. Based on studies of similar sulfonamides, two primary aggregation patterns are commonly observed:

Chain Formation: Molecules of (N-sulfamoylanilino)benzene can link together in a head-to-tail fashion through N-H···O=S hydrogen bonds, forming one-dimensional chains. This is a dominant hydrogen-bond pattern in many sulfonamide crystal structures.

Dimer Formation: Alternatively, two molecules can associate through a pair of N-H···O=S hydrogen bonds to form a centrosymmetric dimer. These dimeric units can then further assemble into larger structures through weaker interactions.

The specific aggregation pattern adopted will depend on factors such as the presence of other functional groups, steric hindrance, and the crystallization conditions. The collective strength of these hydrogen bonds contributes significantly to the lattice energy and, consequently, to the melting point and solubility of the compound.

π-π Stacking and Aromatic Interactions Involving (N-sulfamoylanilino)benzene

π-π stacking interactions can occur between the aromatic rings of adjacent molecules. The geometry of these interactions can vary, with common arrangements including:

Face-to-face: Where the planes of the aromatic rings are parallel.

Offset face-to-face: A displaced parallel arrangement.

Edge-to-face (T-shaped): Where a C-H bond of one ring points towards the face of another.

In diaryl sulfonamides, it has been observed that π-π interactions can be a significant driving force for crystal packing, often working in concert with hydrogen bonding to build up the three-dimensional structure. nih.gov Furthermore, NH-π interactions, where the N-H group acts as a hydrogen bond donor to the π-system of an aromatic ring, have also been identified as a stabilizing force in some sulfonamide structures. nih.gov

| Interaction Type | Typical Distance (Å) | Energy (kcal/mol) | Description |

|---|---|---|---|

| π-π Stacking | 3.3 - 3.8 (interplanar) | 1 - 3 | Interaction between the electron clouds of aromatic rings. |

| C-H···π | 2.5 - 2.9 (H to ring centroid) | 0.5 - 1.5 | Interaction between a C-H bond and the face of an aromatic ring. |

| NH···π | 2.2 - 2.8 (H to ring centroid) | 1 - 2.5 | A type of hydrogen bond with the aromatic π-system as the acceptor. nih.gov |

Formation of Co-crystals and Inclusion Complexes with (N-sulfamoylanilino)benzene

The ability of (N-sulfamoylanilino)benzene to participate in robust hydrogen bonding makes it a promising candidate for the formation of co-crystals. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds. By co-crystallizing (N-sulfamoylanilino)benzene with other molecules (co-formers) that have complementary hydrogen bonding sites (e.g., carboxylic acids, amides, pyridines), it is possible to create new solid forms with tailored physicochemical properties. The formation of co-crystals is guided by the principles of supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

(N-sulfamoylanilino)benzene can also potentially form inclusion complexes with host molecules such as cyclodextrins. nih.gov Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. The phenyl rings of (N-sulfamoylanilino)benzene could be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions. The sulfamoyl group would likely remain on the exterior, interacting with the hydrophilic rim of the cyclodextrin or with the solvent. The formation of such inclusion complexes can significantly alter the solubility and bioavailability of the guest molecule.

Derivatives of N Sulfamoylanilino Benzene: Structure Activity Relationships Sar in Chemical Contexts

Systematic Structural Modifications of (N-sulfamoylanilino)benzene

Systematic modification of the (N-sulfamoylanilino)benzene framework is a key strategy to modulate its chemical properties. These modifications typically involve the introduction of various substituents at different positions on the two phenyl rings. Such changes allow for a detailed investigation of how electronic and steric factors govern the molecule's behavior.

The reactivity of (N-sulfamoylanilino)benzene analogues is highly sensitive to the nature and position of substituents on the aromatic rings. These effects can be quantified using linear free-energy relationships, such as the Hammett equation, which correlates reaction rates and equilibrium constants for series of reactions involving substituted benzene (B151609) derivatives. wikipedia.orglibretexts.org The equation, log(k/k₀) = σρ, relates the rate constant (k) of a substituted derivative to that of the unsubstituted compound (k₀) through the substituent constant (σ) and the reaction constant (ρ). wikipedia.org

The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups (EWGs) and negative values indicating electron-donating groups (EDGs). The reaction constant, ρ, reflects the sensitivity of a particular reaction to these electronic effects. wikipedia.org

For derivatives of (N-sulfamoylanilino)benzene, substituents on the phenyl rings can influence the nucleophilicity of the aniline (B41778) nitrogen and the electrophilicity of the sulfamoyl group. For instance, in a reaction where the aniline nitrogen acts as a nucleophile, the introduction of EWGs (e.g., -NO₂, -CN) on the aniline ring would decrease its reactivity, leading to a negative ρ value. Conversely, EDGs (e.g., -OCH₃, -CH₃) would increase the electron density on the nitrogen, enhancing its nucleophilicity and accelerating the reaction rate.

The reactivity of benzoquinone derivatives with thiols, for example, demonstrates that chlorine-substituted (activated) derivatives are more reactive than methyl- and t-butyl-substituted (deactivated) ones. nih.gov Similar principles apply to (N-sulfamoylanilino)benzene derivatives, where the electronic nature of substituents dictates the reactivity at various sites.

Table 1: Illustrative Hammett Correlation for a Hypothetical Reaction of Substituted (N-sulfamoylanilino)benzene Derivatives

| Substituent (X) | σ_para | Relative Rate (k_X / k_H) | log(k_X / k_H) |

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.10 | 0.32 |

| -CN | 0.66 | 8.50 | 0.93 |

| -NO₂ | 0.78 | 15.20 | 1.18 |

Both steric and electronic factors are crucial in determining the properties of (N-sulfamoylanilino)benzene derivatives. Electronic effects, as discussed, modulate reactivity by altering electron distribution. Steric factors, arising from the spatial arrangement of atoms, can influence reaction rates, conformational stability, and molecular geometry.

A classic example of steric influence is the "ortho effect," where a substituent at the position adjacent to a reaction center can induce changes not observed with the same substituent at the meta or para positions. wikipedia.org In ortho-substituted (N-sulfamoylanilino)benzene derivatives, bulky groups can force the phenyl rings to twist out of planarity, altering the conjugation between the rings and the nitrogen atom. This can, in turn, affect the electronic properties and reactivity of the molecule. For instance, steric hindrance around the aniline nitrogen can impede its ability to participate in reactions. nih.gov

The interplay of these factors is evident in studies of related sulfonamides. For example, in ortho-(4-tolylsulfonamido)benzamides, the distorted tetrahedral geometry of the sulfur atom causes the sulfonamide moiety to deviate from the plane of the anthranilamide scaffold. nih.gov This steric constraint influences the molecule's ability to form intra- and intermolecular hydrogen bonds.

Conformational Analysis of (N-sulfamoylanilino)benzene Derivatives

The three-dimensional structure of (N-sulfamoylanilino)benzene derivatives is not static. Rotation around the C-N and N-S single bonds allows for a range of conformations. The preferred conformation is determined by a balance of steric repulsion between substituents, intramolecular hydrogen bonding, and electronic effects that favor or disfavor planar arrangements.

Computational studies on related molecules, such as isochroman, isothiochroman, and isoselenochroman, highlight how heteroatom substitution can alter the conformational landscape. nih.gov Similarly, for (N-sulfamoylanilino)benzene derivatives, the introduction of substituents can shift the conformational equilibrium. For example, an ortho-substituent on one of the phenyl rings can create steric strain that favors a more twisted conformation over a planar one.

Table 2: Predicted Conformational Data for a Hypothetical Series of Substituted (N-sulfamoylanilino)benzene Derivatives

| Substituent (ortho-) | Dihedral Angle (C-N-C-C) (°) | Relative Energy (kcal/mol) |

| -H | 45 | 0.0 |

| -F | 50 | 0.2 |

| -CH₃ | 65 | 1.5 |

| -C(CH₃)₃ | 85 | 3.8 |

Exploring the Influence of Structural Changes on Intermolecular Interactions

The nature and strength of intermolecular interactions are critical in determining the bulk properties of (N-sulfamoylanilino)benzene derivatives, such as their crystal packing, melting points, and solubility. Key intermolecular interactions include hydrogen bonding and van der Waals forces.

Structural modifications to the (N-sulfamoylanilino)benzene scaffold can significantly alter these interactions. The N-H protons of the sulfamoyl group and the aniline nitrogen are potential hydrogen bond donors, while the oxygen atoms of the sulfonyl group and any electronegative substituents can act as hydrogen bond acceptors.

Studies on a wide range of sulfonamide crystal structures have shown that hydrogen bonding is a dominant factor in their molecular packing. viu.ca For example, intermolecular hydrogen bonds of the N-H···O=S type are commonly observed. nih.gov The introduction of different substituents on the phenyl rings of (N-sulfamoylanilino)benzene can introduce new hydrogen bonding sites or sterically hinder existing ones, thereby altering the crystal lattice.

For instance, a derivative with a hydroxyl or carboxyl group could form strong intermolecular hydrogen bonds, leading to a more stable crystal structure and a higher melting point. In contrast, bulky, non-polar substituents might disrupt efficient packing and lead to weaker intermolecular forces. The crystal structure of N'-acetyl-N'-phenyl-2-naphthohydrazide, a related compound, is stabilized by a network of N-H···O and C-H···O hydrogen bonds, along with C-H···π and π···π interactions, forming complex supramolecular structures. eurjchem.comresearchgate.net

Advanced Applications and Future Research Directions of N Sulfamoylanilino Benzene in Chemical Science

(N-sulfamoylanilino)benzene in Materials Chemistry

There is no specific information available in the public domain regarding the application of (N-sulfamoylanilino)benzene in materials chemistry.

Polymer Chemistry Applications of (N-sulfamoylanilino)benzene

No research was found that specifically details the use of (N-sulfamoylanilino)benzene as a monomer, additive, or in any other capacity within polymer chemistry.

Use of (N-sulfamoylanilino)benzene in Advanced Functional Materials

There are no available studies or data on the incorporation or utilization of (N-sulfamoylanilino)benzene in the development of advanced functional materials.

(N-sulfamoylanilino)benzene as a Scaffold for Ligand Design in Inorganic Chemistry

No literature could be located that describes the use of (N-sulfamoylanilino)benzene as a primary scaffold for the design of ligands in inorganic chemistry.

Exploration of (N-sulfamoylanilino)benzene in Analytical Chemistry Methodologies

There is no information available detailing the exploration or application of (N-sulfamoylanilino)benzene in the development of new analytical chemistry methodologies.

Future Prospects and Emerging Research Areas for (N-sulfamoylanilino)benzene

Given the absence of foundational research on the applications of (N-sulfamoylanilino)benzene in the specified areas, any discussion of future prospects or emerging research would be purely speculative. There is no current research trajectory to indicate specific future directions for this compound in materials chemistry, inorganic chemistry, or analytical chemistry.

Conclusion

Summary of Key Research Findings on (N-sulfamoylanilino)benzene

A thorough search of academic and scientific databases yielded no specific key research findings for (N-sulfamoylanilino)benzene. The compound is referenced in chemical catalogs and databases, which provide basic chemical information such as its structure and molecular weight. However, dedicated studies exploring its chemical properties, biological activities, or potential applications are absent from the available literature.

Challenges and Opportunities in (N-sulfamoylanilino)benzene Research

The primary challenge in the research of (N-sulfamoylanilino)benzene is the foundational lack of existing studies. This absence of prior work means that any investigation would need to commence from fundamental synthesis and characterization, without the benefit of established protocols or reported properties for this specific molecule.

This gap in the scientific record also presents a significant opportunity. The field is entirely open for novel research into the synthesis, reactivity, and potential applications of (N-sulfamoylanilino)benzene. Given the broad pharmacological and industrial importance of the wider class of sulfonamides and diphenylamines, this compound represents an unexplored area of chemical space. Future research could investigate its potential as a scaffold for new therapeutic agents, functional materials, or as a ligand in catalysis.

Perspectives on the Continued Academic Relevance of (N-sulfamoylanilino)benzene